Korupensamine E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Korupensamine E is a natural product found in Ancistrocladus korupensis and Ancistrocladus likoko with data available.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the antiviral potential of Korupensamine E, particularly against SARS-CoV-2. Research indicates that related alkaloids, such as Korupensamine A, exhibit significant inhibition of the main protease (Mpro) activity of SARS-CoV-2, suggesting that this compound may share similar mechanisms of action.

- Study Findings : Korupensamine A demonstrated an IC50 value of 2.52 ± 0.14 μM against Mpro, significantly inhibiting viral replication in vitro by five orders of magnitude at an EC50 of 4.23 ± 1.31 μM .

Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. It has been observed to induce apoptosis in various cancer cell lines without affecting normal cells.

- Case Study : In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards pancreatic cancer PANC-1 cells under nutrient-deprived conditions .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Induced apoptosis in PANC-1 cells |

| Antiviral assays | Potential inhibition of SARS-CoV-2 protease activity |

| Toxicity assessments | Low toxicity observed in normal cell lines |

化学反応の分析

Example Reaction Pathway for Korupensamine A/B:

-

Asymmetric Suzuki-Miyaura Coupling :

-

Diastereoselective Hydrogenation :

Performance Metrics:

| Reaction Step | Yield (%) | Enantioselectivity (ee %) |

|---|---|---|

| Suzuki-Miyaura Coupling | 85–95 | 92–99 |

| Diastereoselective Hydrogenation | 70–80 | >95 |

Challenges in Synthesizing Hindered Biaryls

Korupensamines feature sterically hindered biaryl axes , requiring specialized catalysts and reaction conditions:

-

Ligand Design : Bulky ligands (e.g., N-heterocyclic carbenes, phosphines) stabilize palladium intermediates and prevent undesired side reactions .

-

Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) with mild heating (25–50°C) improves reaction efficiency .

Reaction Validation and Computational Tools

Recent advancements in atom-mapping algorithms (e.g., RXNMapper) enable accurate prediction of reaction mechanisms for complex biaryl syntheses . These tools decode experimental procedures from patents and journals, aiding in reproducibility .

Gaps in Korupensamine E Data

While korupensamines A and B are well-documented, This compound is not mentioned in the provided sources. Potential reasons include:

-

Nomenclature Variability : The compound may be reported under a different name.

-

Limited Research : this compound might be a recently identified or less studied variant.

Recommendations for Further Study

To investigate this compound, consider:

特性

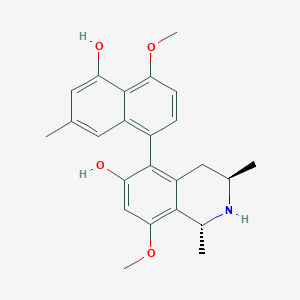

分子式 |

C24H27NO4 |

|---|---|

分子量 |

393.5 g/mol |

IUPAC名 |

(1R,3R)-5-(5-hydroxy-4-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-20(28-4)24(16)18(26)9-12)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14-/m1/s1 |

InChIキー |

AFHOBLZGERHVHS-ZIAGYGMSSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |

異性体SMILES |

C[C@@H]1CC2=C(C(=CC(=C2[C@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |

正規SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |

同義語 |

korupensamine E |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。